An In-depth Technical Guide to the Physicochemical Properties of 1-(6-chloro-1H-indol-3-yl)ethan-1-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-chloro-1H-indol-3-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1-(6-chloro-1H-indol-3-yl)ethan-1-one. Synthesized for its potential applications in medicinal chemistry and drug development, a thorough understanding of its properties is paramount for researchers and scientists. This document delves into the structural and chemical identity, predictable physicochemical parameters based on analogous compounds, and established methodologies for their experimental determination. Detailed protocols for synthesis and characterization, including spectroscopic analysis, are presented to ensure scientific integrity and reproducibility. This guide is intended to be a core resource for professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, providing both foundational knowledge and practical insights into the handling and evaluation of this indole derivative.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its pharmacological profile. The subject of this guide, 1-(6-chloro-1H-indol-3-yl)ethan-1-one, is a member of the 3-acetylindole class of compounds. The presence of a chlorine atom at the 6-position and an acetyl group at the 3-position makes it an intriguing candidate for further chemical exploration and biological screening. Understanding its fundamental physicochemical properties is the first critical step in unlocking its potential.
Chemical and Structural Identity
A precise understanding of a compound's identity is fundamental to all subsequent research. The core identification parameters for 1-(6-chloro-1H-indol-3-yl)ethan-1-one are summarized in the table below.
| Parameter | Value | Source(s) |
| Chemical Name | 1-(6-chloro-1H-indol-3-yl)ethan-1-one | N/A |
| Synonyms | 3-Acetyl-6-chloroindole, 6-Chloro-3-acetylindole | N/A |
| CAS Number | 184151-47-1 | N/A |
| Molecular Formula | C₁₀H₈ClNO | [2] |
| Molecular Weight | 193.63 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC2=C1C(=CN2)C(=O)C)Cl | N/A |
| InChI Key | YTYIMDRWPTUAHP-UHFFFAOYSA-N | [3] |
Physicochemical Properties: Predictions and Experimental Protocols
Melting Point
The melting point is a crucial indicator of a compound's purity and is dependent on the strength of its crystal lattice.
Predicted Value: Based on the melting point of the analogous 3-acetyl-6-bromoindole, which is reported to be 210-211°C, the melting point of 1-(6-chloro-1H-indol-3-yl)ethan-1-one is expected to be in a similar range, likely slightly lower due to the lower atomic weight of chlorine compared to bromine.[4]
Experimental Protocol for Melting Point Determination (Capillary Method): This protocol is a standard method for determining the melting point of a crystalline organic solid.[5][6][7]
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability.
Predicted Solubility Profile: Indole derivatives are generally soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[8] Due to the presence of the polar acetyl and N-H groups, some slight solubility in water might be expected, but the overall hydrophobic nature of the bicyclic ring system and the chloro-substituent suggests it will be sparingly soluble in aqueous media.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method): The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10]
Caption: Potentiometric Titration for pKa Determination.
Synthesis and Spectroscopic Characterization
The synthesis of 3-acetylindoles is well-documented, with the Friedel-Crafts acylation of the corresponding indole being a common and effective method. [1]
General Synthesis Route
A plausible synthesis for 1-(6-chloro-1H-indol-3-yl)ethan-1-one involves the Friedel-Crafts acylation of 6-chloroindole with acetic anhydride or acetyl chloride, typically in the presence of a Lewis acid catalyst.
Caption: General Synthesis of 1-(6-chloro-1H-indol-3-yl)ethan-1-one.
Predicted Spectroscopic Data
While specific spectra for 1-(6-chloro-1H-indol-3-yl)ethan-1-one are not available, the data from the closely related 3-acetyl-6-bromoindole can be used to predict the expected spectral features. [4] ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the indole ring system and the acetyl group.
-
N-H Proton: A broad singlet, typically downfield (around δ 11-12 ppm), which is exchangeable with D₂O.
-
Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7-8.5 ppm). The coupling patterns will be influenced by the position of the chloro substituent.
-
C2-H Proton: A singlet in the aromatic region.
-
Acetyl Protons: A sharp singlet for the methyl group, typically around δ 2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.
-
Carbonyl Carbon: The most downfield signal, expected around δ 190-195 ppm.
-
Aromatic and Heterocyclic Carbons: A series of signals in the range of δ 110-140 ppm. The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity.
-
Methyl Carbon: An upfield signal for the acetyl methyl group, typically around δ 25-30 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of an aryl ketone.
-
C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
-
C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M+): An intense peak at m/z = 193, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
-
Fragmentation Pattern: Common fragmentation pathways for 3-acetylindoles include the loss of the acetyl group.
Stability and Storage
Indole derivatives can be susceptible to oxidation, particularly when exposed to light and air. [6]It is recommended that 1-(6-chloro-1H-indol-3-yl)ethan-1-one be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
Conclusion
This technical guide has synthesized the available information to provide a detailed overview of the physicochemical properties of 1-(6-chloro-1H-indol-3-yl)ethan-1-one. While direct experimental data for this specific molecule is limited, a robust understanding of its likely characteristics has been established through the analysis of closely related analogs. The provided experimental protocols offer a clear path for researchers to determine these properties with high fidelity. As a molecule of interest in the broader landscape of medicinal chemistry, the information contained herein serves as a critical foundation for future research and development endeavors involving this and similar indole derivatives.
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